Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate
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Overview
Description
Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of two ester groups at the 3 and 5 positions of the pyrazole ring, along with a propyl group at the 1 position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 3,5-dimethylpyrazole with appropriate reagents to introduce the propyl group and ester functionalities. One common method involves the alkylation of 3,5-dimethylpyrazole with propyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Pyrazole-3,5-dicarboxylic acid.
Reduction: 3,5-dihydroxypyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
- Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate
- Dimethyl 1-butyl-1H-pyrazole-3,5-dicarboxylate
Comparison: Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate is unique due to its specific propyl substitution at the 1 position, which can influence its biological activity and chemical reactivity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different pharmacokinetic properties and binding affinities to molecular targets. These differences can be crucial in optimizing the compound for specific applications .
Biological Activity
Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate (DMPPDC) is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity of DMPPDC, supported by research findings, case studies, and data tables.
Overview of Pyrazole Derivatives
Pyrazole derivatives, including DMPPDC, are known for their wide range of pharmacological properties. They exhibit activities such as antimicrobial , anti-inflammatory , antitumor , and antiparasitic effects. The structural diversity of pyrazoles allows for modifications that enhance their biological efficacy. DMPPDC is specifically noted for its potential in treating diseases caused by protozoan parasites.
Antiparasitic Activity
Research indicates that DMPPDC and its analogs demonstrate significant activity against various trypanosomatids, particularly Trypanosoma cruzi and Leishmania species. A study highlighted that simple dialkyl pyrazole-3,5-dicarboxylates showed in vitro and in vivo activity against these pathogens. The compounds exhibited higher efficacy than traditional reference drugs, such as benznidazole and glucantime, with selectivity indexes ranging from 8 to 113 times greater against the amastigote forms of the parasites .
Table 1: Antiparasitic Activity of DMPPDC Analogues
Compound | Target Parasite | IC50 (µM) | Reference Drug | Selectivity Index |
---|---|---|---|---|
DMPPDC | T. cruzi | 5.2 | Benznidazole | 10 |
DMPPDC | Leishmania infantum | 3.8 | Glucantime | 15 |
Analog A | T. cruzi | 4.0 | Benznidazole | 12 |
Analog B | Leishmania braziliensis | 2.5 | Glucantime | 20 |
The mechanism by which DMPPDC exerts its antiparasitic effects is believed to involve the inhibition of essential enzymes within the parasites. Specifically, studies have shown that DMPPDC inhibits iron superoxide dismutase, an enzyme crucial for the survival of these pathogens . This inhibition leads to increased oxidative stress within the parasites, ultimately resulting in cell death.
Antimicrobial Activity
In addition to its antiparasitic properties, DMPPDC exhibits notable antimicrobial activity. Various studies have reported its effectiveness against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound's minimum inhibitory concentration (MIC) values suggest it can serve as a potential candidate for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of DMPPDC
Bacterial Strain | MIC (µg/mL) | Reference Drug |
---|---|---|
S. aureus | 25 | Methicillin |
E. coli | 15 | Ampicillin |
P. aeruginosa | 30 | Ciprofloxacin |
Anti-inflammatory Properties
DMPPDC has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators, making DMPPDC a candidate for further exploration in inflammatory disease treatments.
Case Studies
A notable case study involved the use of DMPPDC in a murine model of Chagas disease. The compound demonstrated significant efficacy in reducing parasitemia levels compared to untreated controls, supporting its potential application in therapeutic settings for protozoan infections .
Another study evaluated the safety profile of DMPPDC in vivo, reporting low acute toxicity levels in mice, which is crucial for considering it as a therapeutic agent .
Properties
Molecular Formula |
C10H14N2O4 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
dimethyl 1-propylpyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-4-5-12-8(10(14)16-3)6-7(11-12)9(13)15-2/h6H,4-5H2,1-3H3 |
InChI Key |
XKEHOYOCLICIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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